Cas no 1337532-54-3 (5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole)

5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole is a brominated indole derivative featuring a 2,5-difluorophenylacetyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a synthetic intermediate for biologically active molecules. The presence of bromine enhances reactivity for further functionalization, while the difluorophenyl group may contribute to improved metabolic stability and binding affinity in target interactions. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound is typically characterized by high purity and consistent performance in synthetic applications, supporting its use in the development of novel therapeutic agents.
5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole structure
1337532-54-3 structure
Product Name:5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole
CAS No:1337532-54-3
MF:C16H12BrF2NO
MW:352.173390388489
MDL:MFCD31583092
CID:4785104
Update Time:2025-10-05

5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole
    • 1-(5-bromo-2,3-dihydroindol-1-yl)-2-(2,5-difluorophenyl)ethanone
    • 5-bromo-1[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole
    • 5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole
    • MDL: MFCD31583092
    • Inchi: 1S/C16H12BrF2NO/c17-12-1-4-15-10(7-12)5-6-20(15)16(21)9-11-8-13(18)2-3-14(11)19/h1-4,7-8H,5-6,9H2
    • InChI Key: VABCKUZSJTWHQV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CCN2C(CC1C=C(C=CC=1F)F)=O

Computed Properties

  • Exact Mass: 351.00703 g/mol
  • Monoisotopic Mass: 351.00703 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.3
  • Molecular Weight: 352.17

5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
183736-5g
5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole, 95%
1337532-54-3 95%
5g
$1403.00 2023-09-09

Additional information on 5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole

5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole (CAS No. 1337532-54-3)

The compound 5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole (CAS No. 1337532-54-3) is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its indole core, a heterocyclic aromatic system, which is substituted with a bromine atom at the 5-position and a (2,5-difluorophenyl)acetyl group at the 1-position. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable compound for various applications.

Recent studies have highlighted the potential of indole derivatives in drug discovery, particularly in the development of anticancer agents. The bromine substitution at the 5-position of the indole ring is known to enhance the molecule's stability and bioavailability, while the (2,5-difluorophenyl)acetyl group introduces additional electronic effects that can modulate biological activity. Researchers have explored the ability of this compound to inhibit key enzymes involved in cancer progression, such as kinases and proteases. These findings suggest that 5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole could serve as a lead compound for the development of novel anticancer therapies.

In addition to its medicinal applications, this compound has also been investigated for its potential in materials science. The indole core is known to exhibit fluorescence properties under specific conditions, making it a candidate for use in fluorescent sensors or organic light-emitting diodes (OLEDs). Recent advancements in synthetic methodologies have enabled the precise control of substituent placement on the indole ring, further enhancing its optical properties. For instance, studies have demonstrated that the fluorine atoms in the (2,5-difluorophenyl)acetyl group can significantly influence the emission wavelength of the compound, making it suitable for applications in bioimaging or environmental sensing.

The synthesis of 5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole typically involves a combination of nucleophilic aromatic substitution and acylation reactions. Researchers have optimized these processes to achieve high yields and excellent purity levels. Notably, green chemistry principles have been incorporated into some synthetic protocols to minimize waste and reduce environmental impact. These advancements not only improve the scalability of production but also align with current industry trends toward sustainable chemical manufacturing.

Furthermore, computational studies have provided valuable insights into the molecular interactions of this compound with biological targets. Molecular docking simulations have revealed that indole derivatives like this one can bind effectively to protein pockets due to their rigid structure and diverse substituents. This property makes them promising candidates for drug delivery systems or as scaffolds for combinatorial library design.

In conclusion, 5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole (CAS No. 1337532-54-3) is a versatile compound with multifaceted applications across various scientific domains. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new properties and potential uses for this compound, it is poised to play an increasingly important role in advancing modern science and technology.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.